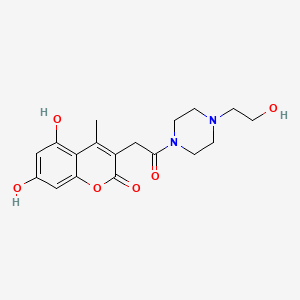
n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is a compound that features a triazole ring attached to a pyridine ring, which is further connected to a propionamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce various triazole derivatives.
科学研究应用
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can further enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown potential as anticancer agents.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds are energetic materials with applications in propellants.
Uniqueness
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is unique due to its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.
属性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C10H11N5O/c1-2-10(16)14-8-3-4-9(12-5-8)15-7-11-6-13-15/h3-7H,2H2,1H3,(H,14,16) |
InChI 键 |
LVDFERRDIHIFPR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CN=C(C=C1)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

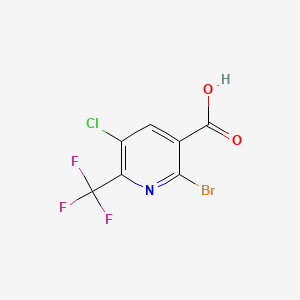
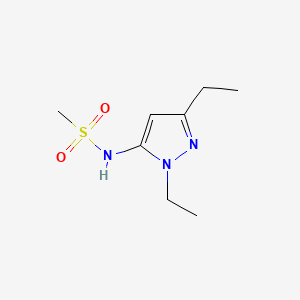

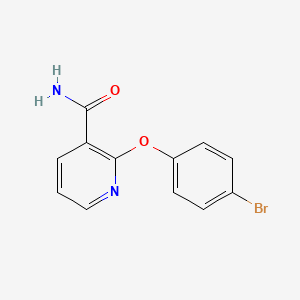
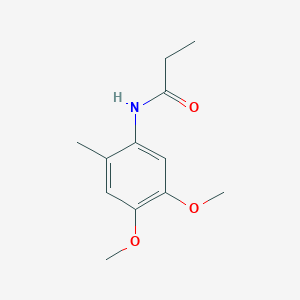
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
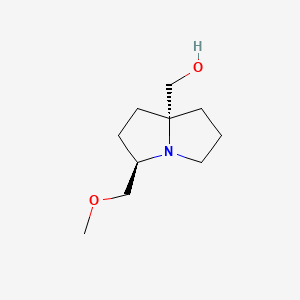
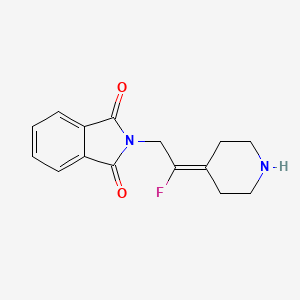
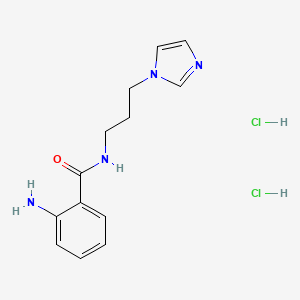
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
